
2,2-Dimethyl-3-(trimethylsilyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(trimethylsilyl)propanal is an organic compound with the molecular formula C8H18OSi. It is characterized by the presence of a trimethylsilyl group attached to a propanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(trimethylsilyl)propanal typically involves the introduction of a trimethylsilyl group to a suitable precursor. One common method is the reaction of 2,2-dimethylpropanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.
Major Products
Oxidation: 2,2-Dimethyl-3-(trimethylsilyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(trimethylsilyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2-Dimethyl-3-(trimethylsilyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(trimethylsilyl)propanal involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be involved in substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal: Lacks the trimethylsilyl group, making it less bulky and less reactive in certain substitution reactions.
Trimethylsilylpropanal: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,2-Dimethyl-3-(trimethylsilyl)propanal is unique due to the combination of the bulky trimethylsilyl group and the reactive aldehyde group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H18OSi |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
2,2-dimethyl-3-trimethylsilylpropanal |
InChI |
InChI=1S/C8H18OSi/c1-8(2,6-9)7-10(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
DKPJVCSVJKLUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


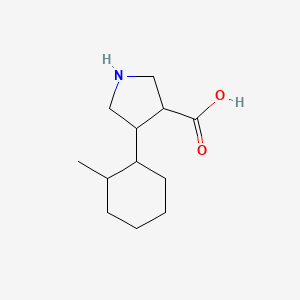
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B13249053.png)
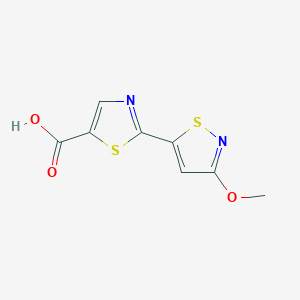
amine](/img/structure/B13249056.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13249076.png)
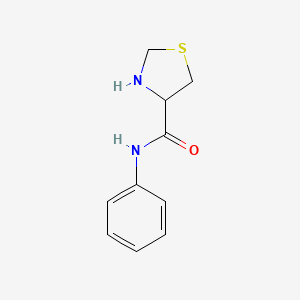
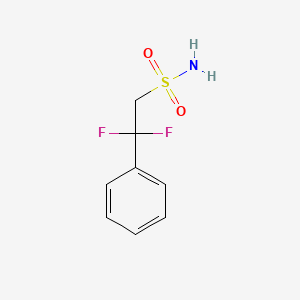
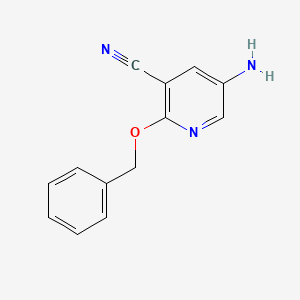
![2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride](/img/structure/B13249092.png)

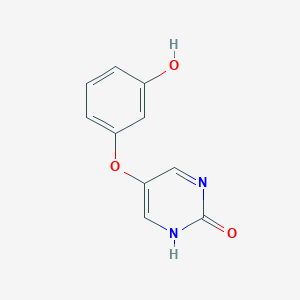
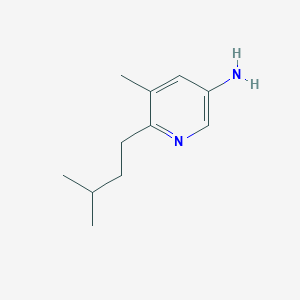
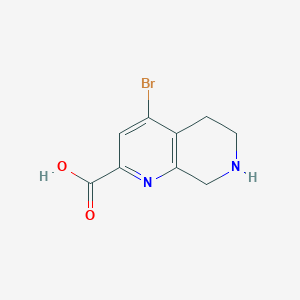
![2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13249120.png)
